2-[(1-{2-HYDROXY-3-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]PROPYL}-4-PIPERIDYL)METHYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-{2-HYDROXY-3-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]PROPYL}-4-PIPERIDYL)METHYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound that features a benzoisoquinoline core, a piperidine ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{2-HYDROXY-3-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]PROPYL}-4-PIPERIDYL)METHYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can be achieved through a multi-step process:
Formation of the Benzoisoquinoline Core: This can be synthesized via a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the benzoisoquinoline structure.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzoisoquinoline core.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached via an etherification reaction, where the hydroxy group on the piperidine ring reacts with a cyclohexyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can occur at the benzoisoquinoline core, potentially reducing double bonds to single bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring and the benzoisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced benzoisoquinoline derivatives.
Substitution: Formation of substituted piperidine or benzoisoquinoline derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It can be used to study the mechanisms of various organic reactions.
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmacological Research: It can be investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-{2-HYDROXY-3-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]PROPYL}-4-PIPERIDYL)METHYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-[(1-{2-HYDROXY-3-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]PROPYL}-4-PIPERIDYL)METHYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE: This compound is unique due to its specific structural features, such as the benzoisoquinoline core and the cyclohexyl group.
Other Benzoisoquinoline Derivatives: Compounds with similar cores but different substituents may exhibit different properties and activities.
Piperidine Derivatives: Compounds with piperidine rings but different substituents may also be compared for their unique properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C31H42N2O4 |
---|---|
Molecular Weight |
506.7g/mol |
IUPAC Name |
2-[[1-[2-hydroxy-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C31H42N2O4/c1-20(2)25-11-10-21(3)16-28(25)37-19-24(34)18-32-14-12-22(13-15-32)17-33-30(35)26-8-4-6-23-7-5-9-27(29(23)26)31(33)36/h4-9,20-22,24-25,28,34H,10-19H2,1-3H3 |
InChI Key |
MLASZEUJFPJEAY-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.